Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione
Overview
Description
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione is a type of N-heterocyclic compound that has attracted significant attention in medicinal chemistry and material science due to its photophysical properties . It has been identified as a potential antituberculosis lead through high-throughput whole-cell screening . This compound is also the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . In one study, two novel fused-ring energetic compounds were successfully prepared via a simple synthetic method .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione derivatives have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Organic Electronics
These compounds have been explored for their use in organic electronics due to their electronic properties . They can act as electron transport materials and have potential for use in optoelectronic devices .
Therapeutic Agents
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione derivatives have potential as therapeutic agents . They can act as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases such as cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .
Antimetabolites
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione derivatives are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Antitrypanosomal Activity
This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Treatment of Cancer, Inflammatory or Viral Diseases
It was reported that Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione are promising medical pharmacophores in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases .
Mechanism of Action
Target of Action
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione is a versatile compound that has been associated with various modes of action against different targets. It has been identified as a potential antituberculosis lead, with the core of this scaffold having been associated with various modes of action against Mycobacterium tuberculosis (Mtb) . In addition, it has been found to have significant anticancer potential, arresting cancer cell growth by EGFR/STAT3 inhibition .
Mode of Action
The compound interacts with its targets in a way that leads to changes in the target’s function. For instance, in the case of cancer cells, the compound inhibits the EGFR/STAT3 pathway, leading to arrested cell growth . The exact mode of action can vary depending on the specific target and the environmental context.
Biochemical Pathways
The compound affects various biochemical pathways. In the context of cancer therapeutics, it has been found to inhibit the EGFR/STAT3 pathway . This pathway is crucial for cell growth and survival, so its inhibition can lead to the arrest of cancer cell growth. The compound’s effect on biochemical pathways in other contexts, such as tuberculosis treatment, is still under investigation .
Pharmacokinetics
Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases
Result of Action
The compound’s action results in significant molecular and cellular effects. In the context of cancer treatment, it has been found to arrest cancer cell growth . In the context of tuberculosis treatment, it has been identified as a potential antituberculosis lead . The exact results of the compound’s action can vary depending on the specific target and the environmental context.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s optical applications are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors
Future Directions
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5- a ]pyrimidine core .
properties
IUPAC Name |
4H-pyrazolo[1,5-a]pyrimidine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-2H,3H2,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKWWISJQDPNNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=NN2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610296 | |
Record name | Pyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione | |
CAS RN |
672323-32-9 | |
Record name | Pyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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